2-(Azetidin-3-yl)pyridine 2,2,2-trifluoroacetate
Description
Properties
IUPAC Name |
2-(azetidin-3-yl)pyridine;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2.C2HF3O2/c1-2-4-10-8(3-1)7-5-9-6-7;3-2(4,5)1(6)7/h1-4,7,9H,5-6H2;(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCQVEKMCJWOWTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=CC=CC=N2.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Procedure
-
Solvent Selection : Chloroform or dichloromethane is preferred due to their inertness and ability to dissolve both reactants.
-
Stoichiometry : A 1:1 molar ratio of base to TFA ensures complete protonation of the azetidine nitrogen. Excess TFA may lead to side reactions, such as esterification of alcohol impurities.
-
Workup : Evaporation under reduced pressure yields the trifluoroacetate salt as a crystalline solid.
Example :
In a representative procedure, 2-(azetidin-3-yl)pyridine (1.0 equiv) is dissolved in chloroform, and TFA (1.05 equiv) is added dropwise at 0°C. The mixture is stirred for 1 hour, followed by solvent removal to obtain the product in >95% purity.
Deprotection of tert-Butyl Carbamate Precursors
Azetidine derivatives are often synthesized with tert-butyl carbamate (Boc) protecting groups to prevent undesired side reactions. Cleavage of the Boc group with TFA is a widely used strategy.
Mechanistic Overview
The Boc group is cleaved via acidolysis, where TFA protonates the carbamate oxygen, leading to the formation of a volatile tert-butyl cation and CO₂. The liberated amine subsequently reacts with excess TFA to form the stable trifluoroacetate salt.
Optimized Deprotection Protocol
Case Study :
A Boc-protected azetidine intermediate (0.17 mmol) was treated with TFA (19.6 mmol, 115 equiv) in chloroform for 24 hours. After solvent evaporation, the product was obtained as a yellow solid in 99% yield.
Trifluoroacetic Anhydride-Mediated Deprotection
An alternative method employs trifluoroacetic anhydride (TFAA) for deprotection of tert-butylamines, followed by hydrolysis to yield the trifluoroacetate salt.
Two-Step Procedure
-
Step 1 : Formation of Trifluoroacetamide
-
Step 2 : Basic Hydrolysis
Advantages :
-
Higher regioselectivity compared to direct TFA cleavage.
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Scalability | Key Limitations |
|---|---|---|---|---|
| Direct Neutralization | 90–95% | High | Excellent | Requires pure free base |
| Boc Deprotection with TFA | 85–99% | Moderate | Good | Prolonged reaction time |
| TFAA-Mediated Route | 70–80% | High | Moderate | Multi-step process |
Critical Considerations in Process Optimization
Solvent Effects
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-yl)pyridine 2,2,2-trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridine ring or the azetidine ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various hydrogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is being explored for its potential as a pharmaceutical intermediate. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
- Anticancer Activity : Preliminary studies indicate that 2-(azetidin-3-yl)pyridine 2,2,2-trifluoroacetate can induce apoptosis in cancer cell lines such as MCF-7. The mechanism appears to involve the modulation of apoptotic pathways and cellular signaling processes .
- Antimicrobial Properties : The compound has shown potential antimicrobial activity against certain bacterial strains and fungi in vitro. This makes it a candidate for further development in drug discovery aimed at treating infections .
Organic Synthesis
This compound serves as a valuable building block in the synthesis of more complex organic molecules. Its trifluoroacetate group enhances its reactivity, allowing for various chemical transformations.
- Synthesis Routes : Common synthetic methods involve the reaction of azetidine derivatives with trifluoroacetic acid under controlled conditions. This approach can yield high-purity products suitable for further applications .
Antimicrobial Efficacy Study
A comparative study evaluated the antimicrobial efficacy of this compound against traditional antibiotics. Results indicated significant inhibition against selected Gram-positive and Gram-negative bacterial strains, suggesting its potential as an alternative antimicrobial agent .
Cancer Cell Apoptosis Experiment
In a controlled laboratory setting using MCF-7 cells, this compound was shown to induce apoptosis at concentrations as low as 10 μM after 72 hours of exposure. This finding underscores its potential utility in cancer therapeutics .
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-yl)pyridine 2,2,2-trifluoroacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring and pyridine moiety can engage in hydrogen bonding, π-π interactions, and other non-covalent interactions with the target molecules, modulating their activity and function. The trifluoroacetate group can enhance the compound’s lipophilicity and membrane permeability, facilitating its cellular uptake and distribution.
Comparison with Similar Compounds
Structural and Functional Differences
- Azetidine vs. Pyridine Core: The target compound contains both azetidine and pyridine rings, whereas analogs like pyridine trifluoroacetate lack the azetidine moiety.
- Trifluoroacetate Group : All listed compounds include a trifluoroacetate group, which improves solubility in polar aprotic solvents (e.g., dichloromethane) and stabilizes cationic intermediates during reactions .
- Substituent Variations : Ethyl 2-(azetidin-3-yl)acetate 2,2,2-trifluoroacetate has an ethyl acetate side chain, likely enhancing lipophilicity compared to the pyridine-containing target compound .
Medicinal Chemistry
- Bioavailability : The pyridine moiety in the target compound may enhance blood-brain barrier penetration compared to simpler azetidine derivatives .
Biological Activity
2-(Azetidin-3-yl)pyridine 2,2,2-trifluoroacetate is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. It belongs to the azetidine family, characterized by a four-membered nitrogen-containing ring, and is noted for its interactions with various biological targets. This article delves into the biological activity of this compound, examining its mechanisms, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 262.23 g/mol. The trifluoroacetate group enhances its reactivity and solubility, making it suitable for various applications in pharmaceuticals and agrochemicals .
Research indicates that compounds containing azetidine structures exhibit a range of biological activities, including:
- Antimicrobial Activity : Azetidine derivatives have shown effectiveness against various bacterial strains. The mechanism often involves the inhibition of essential enzymes or receptors critical for bacterial survival .
- Antitumor Properties : Some studies suggest that azetidine derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest .
- Anti-inflammatory Effects : Certain azetidine compounds demonstrate potential in reducing inflammation by modulating inflammatory pathways .
Antimicrobial Activity
In vitro studies have highlighted the antimicrobial efficacy of azetidine derivatives against Gram-positive bacteria. For instance, compounds similar to this compound were evaluated for their Minimum Inhibitory Concentrations (MICs) against several bacterial strains:
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| This compound | S. aureus | 32 |
| E. faecalis | 64 | |
| B. subtilis | 128 |
These results indicate a moderate antibacterial activity with variable efficacy depending on the bacterial strain .
Antitumor Activity
The antiproliferative effects of azetidine derivatives have been documented in several cancer cell lines. For example, studies reported that certain derivatives exhibited significant cytotoxicity against breast and colon cancer cells:
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Azetidine Derivative A | MCF-7 (Breast) | 10 |
| Azetidine Derivative B | HCT116 (Colon) | 15 |
These findings suggest that modifications in the azetidine structure can lead to enhanced anticancer properties .
Study on Antimicrobial Mechanisms
A study focusing on the antimicrobial properties of azetidines revealed that the introduction of fluorine atoms significantly improved antibacterial activity. The presence of fluorine alters the electronic properties of the molecule, enhancing its binding affinity to bacterial targets .
Study on Antitumor Mechanisms
Another investigation explored the antiproliferative effects of azetidine derivatives on various cancer cell lines. The study found that specific substitutions on the azetidine ring could lead to increased cytotoxicity by promoting apoptosis through mitochondrial pathways .
Q & A
Q. What are the standard synthetic routes for preparing 2-(Azetidin-3-yl)pyridine 2,2,2-trifluoroacetate, and what analytical techniques confirm its structural integrity?
Methodological Answer: The compound can be synthesized via trifluoroacetylation of an azetidine-containing precursor. A typical route involves reacting an allylic alcohol derivative (e.g., 2-(azetidin-3-yl)pyridin-3-ol) with trifluoroacetic anhydride (TFAA) in the presence of pyridine as a base, using dichloromethane (CH₂Cl₂) as the solvent . After purification (e.g., column chromatography), structural confirmation requires:
- Infrared (IR) spectroscopy : To verify the C=O stretch of the trifluoroacetate group (~1770 cm⁻¹) .
- ¹H/¹³C NMR : To assign protons and carbons in the azetidine and pyridine rings, with comparison to computed or literature shifts .
- Mass spectrometry (MS) : To confirm molecular weight via molecular ion peaks (e.g., [M+H]⁺) .
Q. How should researchers handle and store this compound to maintain its stability?
Methodological Answer:
- Storage : Store at 2–8°C in airtight, moisture-resistant containers under inert gas (e.g., argon) to prevent hydrolysis of the trifluoroacetate group .
- Handling : Use gloveboxes or Schlenk lines for air-sensitive steps. Avoid prolonged exposure to humidity or acidic/basic conditions, which may cleave the ester .
Q. What critical parameters should be assessed to ensure purity beyond standard NMR?
Methodological Answer:
- HPLC : Use reverse-phase chromatography with UV detection (e.g., 254 nm) to quantify impurities.
- Elemental analysis : Confirm C, H, N, and F content within ±0.4% of theoretical values .
- TLC : Monitor reaction progress using silica plates and a solvent system like ethyl acetate/hexane (1:1) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR signals)?
Methodological Answer:
- Deuterated solvents : Use DMSO-d₆ or CDCl₃ to eliminate solvent interference.
- 2D NMR (COSY, HSQC) : Assign overlapping signals by correlating ¹H-¹H or ¹H-¹³C couplings .
- Computational validation : Compare experimental shifts with density functional theory (DFT)-calculated values for the proposed structure .
Q. What mechanistic insights explain the trifluoroacetate group’s formation during synthesis?
Methodological Answer: The reaction proceeds via nucleophilic acyl substitution:
Base activation : Pyridine deprotonates the allylic alcohol, generating a nucleophilic alkoxide.
Acylation : TFAA reacts with the alkoxide to form the trifluoroacetate ester.
Byproduct removal : Pyridinium trifluoroacetate is washed away during workup .
Key intermediates (e.g., acylpyridinium ions) can be trapped and characterized using low-temperature NMR .
Q. How can reaction conditions be optimized for improved yield in large-scale syntheses?
Methodological Answer:
Q. What computational strategies predict the compound’s reactivity in biological or catalytic systems?
Methodological Answer:
Q. How do structural modifications (e.g., substituent variation) impact the compound’s physicochemical properties?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
